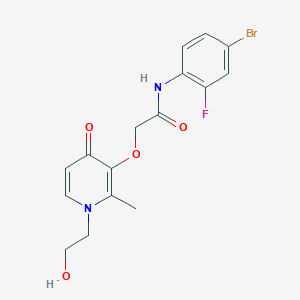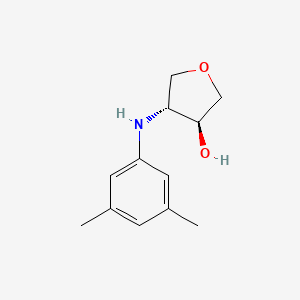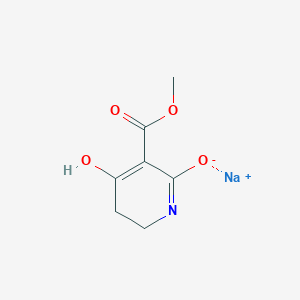
N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a chlorophenyl group and a methylbenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-chloroacetophenone with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially altering membrane permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(2-Chlorophenyl)ethylidene)isonicotinohydrazide
- N-(1-(2-Chlorophenyl)ethylidene)-2-pyrazinecarbohydrazide
Uniqueness
N-(1-(2-Chlorophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to the presence of both a chlorophenyl group and a methylbenzenesulfonamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H14ClNO2S |
|---|---|
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
(NE)-N-[1-(2-chlorophenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-7-9-13(10-8-11)20(18,19)17-12(2)14-5-3-4-6-15(14)16/h3-10H,1-2H3/b17-12+ |
Clé InChI |
NSNNQFCZJXHJFO-SFQUDFHCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC=CC=C2Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[6-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362138.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362142.png)
![6-Oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine Phenylmethyl Ester](/img/structure/B13362150.png)


![3-[6-(3,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362173.png)
![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)

![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)


![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
